molecular formula C15H16N4O4S B2499802 Methyl (4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946314-02-9

Methyl (4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No. B2499802
CAS RN: 946314-02-9
M. Wt: 348.38
InChI Key: DBNRXNPGSAGYTM-UHFFFAOYSA-N
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Description

Methyl (4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a compound that falls within the category of thiazole derivatives. Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen within a five-membered ring structure. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, which include antitumor and antifilarial properties, as well as antiarrhythmic and anticoagulant activities.

Synthesis Analysis

The synthesis of related thiazole derivatives has been described in the literature. For instance, the synthesis of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a compound with a similar core structure, involves chemical transformations starting from 2-amino-4-(chloromethyl)thiazole as a precursor . Another related synthesis pathway starts with methyl 2-(thiazol-2-ylcarbamoyl)acetate, which is condensed with phenyl isothiocyanate, followed by further reactions with different organic reagents to yield novel thiazolo derivatives . These methods highlight the versatility of thiazole chemistry and the potential for generating a wide array of biologically active compounds.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The specific compound would likely have additional functional groups attached to this ring, such as an acetamido group and a carbamate moiety, which could influence its reactivity and interaction with biological targets. The exact structure would be confirmed by spectroscopic methods such as IR, 1H NMR, and EIMS spectral data .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The isothiocyanate group, for example, is known to participate in reactions with amines to form thioureas, which can exhibit biological activity . The carbamate group also offers potential sites for chemical modification, which can be exploited to fine-tune the biological properties of these molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the thiazole ring. These properties are crucial for determining the compound's suitability for pharmaceutical development, including its bioavailability and toxicity profile. The acute toxicity of these compounds can be assessed by determining their LD(50), which provides an estimate of their safety margin . Additionally, the biological activities of these compounds, such as antiarrhythmic and anticoagulant effects, are evaluated through pharmacological screening, comparing their efficacy to established drugs like procaine amide and lidocaine .

Scientific Research Applications

Antitumor Activity

Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate derivatives have demonstrated significant antitumor and antifilarial activities. One study highlights the synthesis of these compounds, which showed potent inhibition against leukemia L1210 cell proliferation, with a specific derivative inhibiting the growth of L1210 leukemic cells with an IC50 value of 3.2 μM. The mechanism of cytotoxic activity appears to be related to mitotic blocking, indicating a potential pathway for antitumor activity. Additionally, one compound exhibited in vivo antifilarial activity against Acanthocheilonema viteae in infected jirds, although it was inactive against Brugia pahangi at a specified dosage (Kumar et al., 1993).

Antimicrobial Activity

Another area of application involves antimicrobial properties. For instance, derivatives of Methyl 2-(thiazol-2-ylcarbamoyl)acetate were synthesized and exhibited good antihypertensive α-blocking activity along with low toxicity. These derivatives were tested for their ability to act as α-blocking agents, showcasing a potential for antimicrobial applications (Abdel-Wahab et al., 2008).

Chemical Synthesis and Drug Design

Methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, derived from dimethyl acetone-1,3-dicarboxylate, was transformed into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates. This showcases the compound's role in facilitating the synthesis of heterocyclic compounds that could serve as intermediates in drug design and discovery processes (Žugelj et al., 2009).

Synthesis of Heterocyclic γ-Amino Acids

4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), a new class of constrained heterocyclic γ-amino acids, have been synthesized through a short and versatile chemical route. These compounds are valuable as design mimics of secondary structures of proteins, such as helices and β-sheets, highlighting their significance in the study of protein structure and function (Mathieu et al., 2015).

properties

IUPAC Name

methyl N-[4-[2-(3-acetamidoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S/c1-9(20)16-10-4-3-5-11(6-10)17-13(21)7-12-8-24-14(18-12)19-15(22)23-2/h3-6,8H,7H2,1-2H3,(H,16,20)(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNRXNPGSAGYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

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